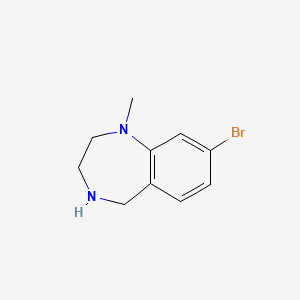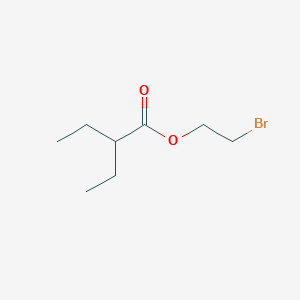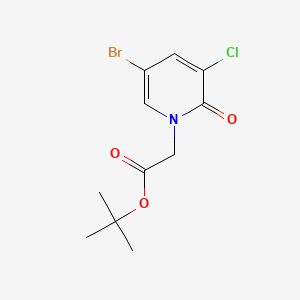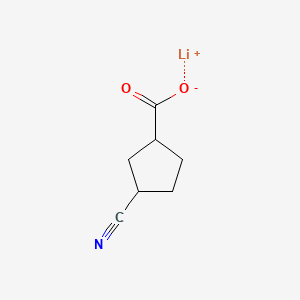
Lithium(1+) 3-cyanocyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 3-cyanocyclopentane-1-carboxylate: is an organolithium compound that features a lithium ion coordinated to a 3-cyanocyclopentane-1-carboxylate anion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 3-cyanocyclopentane-1-carboxylate typically involves the reaction of 3-cyanocyclopentane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: Lithium(1+) 3-cyanocyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Addition: The lithium ion can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Coordination Chemistry: The lithium ion can coordinate with other ligands, forming complex structures.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Substitution Reactions: Reagents such as halogens or other electrophiles are used, often in the presence of a catalyst.
Coordination Chemistry: Ligands such as phosphines or amines are used to form coordination complexes.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of organolithium compounds.
科学的研究の応用
Chemistry: In organic synthesis, lithium(1+) 3-cyanocyclopentane-1-carboxylate is used as a reagent for introducing the 3-cyanocyclopentane-1-carboxylate moiety into target molecules. It is also used in the synthesis of complex organic compounds and as a precursor for other organolithium reagents.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
作用機序
The mechanism by which lithium(1+) 3-cyanocyclopentane-1-carboxylate exerts its effects is primarily through its role as a nucleophile and its ability to form coordination complexes. The lithium ion can stabilize negative charges on reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
- Lithium(1+) 3-cyanocyclopentane-1-carboxylate
- Lithium(1+) 2-cyanocyclopentane-1-carboxylate
- Lithium(1+) 4-cyanocyclopentane-1-carboxylate
Comparison: this compound is unique due to the position of the cyano group on the cyclopentane ring. This positional difference can influence the reactivity and stability of the compound. For example, the 3-cyano derivative may exhibit different nucleophilicity and coordination behavior compared to the 2- or 4-cyano derivatives.
特性
分子式 |
C7H8LiNO2 |
|---|---|
分子量 |
145.1 g/mol |
IUPAC名 |
lithium;3-cyanocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2.Li/c8-4-5-1-2-6(3-5)7(9)10;/h5-6H,1-3H2,(H,9,10);/q;+1/p-1 |
InChIキー |
IACCWTXVCOZDIH-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CC(CC1C#N)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



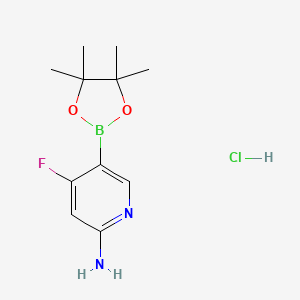


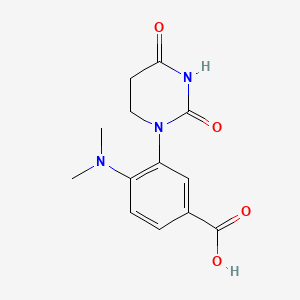
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)

![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
